4-Bromo-2,3,6-trifluoropyridine
Overview
Description
4-Bromo-2,3,6-trifluoropyridine is a chemical compound with the molecular formula C5HBrF3N and a molecular weight of 211.97 g/mol. It’s a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3,6-trifluoropyridine consists of a pyridine ring with bromine and fluorine substituents. The exact geometrical parameters and vibrational wave numbers can be evaluated using quantum mechanical calculations .Scientific Research Applications
Spectroscopic and Optical Studies
4-Bromo-2,3,6-trifluoropyridine and related compounds have been extensively studied for their spectroscopic and optical properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Such studies are crucial for understanding the molecular structure and chemical behavior of these compounds (Vural & Kara, 2017).
Synthetic Utility in Organic Chemistry
The compound has shown significant utility in synthetic organic chemistry. For example, the regiochemistry of nucleophilic substitution of 4-bromo-2,3,5,6-tetrafluoropyridine has been investigated, highlighting its efficiency and regioselectivity in reactions with various nucleophiles. This property makes it a valuable compound for further functionalization and synthesis of diverse organic molecules (Christopher et al., 2008).
Applications in Chemoselective Reactions
The compound has been employed in chemoselective reactions, such as in the synthesis of non-symmetrical alkynylpyridines via Sonogashira cross-coupling reactions. This approach provides efficient access to mono-, di-, tri-, and pentaalkynylated pyridines, which are significant in various chemical synthesis processes (Rivera et al., 2019).
Role in Photophysical Property Tuning
4-Bromo-2,3,6-trifluoropyridine derivatives are used as building blocks in complexation and metalloorganic structures. Their synthesis and functionalization are crucial for tuning chelating and photophysical properties, which is essential in material science and photodynamic applications (Ruiz-Crespo et al., 2022).
properties
IUPAC Name |
4-bromo-2,3,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPDGWBIQAKSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479224 | |
Record name | 4-Bromo-2,3,6-trifluoro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,6-trifluoropyridine | |
CAS RN |
849937-93-5 | |
Record name | 4-Bromo-2,3,6-trifluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849937-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3,6-trifluoro-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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